molecular formula C15H28N2O B14272510 2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol CAS No. 138113-85-6

2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol

Cat. No.: B14272510
CAS No.: 138113-85-6
M. Wt: 252.40 g/mol
InChI Key: NLIYXKHPKWEGGF-UHFFFAOYSA-N
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Description

2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a dec-1-en-1-yl group attached to the imidazole ring, along with an ethan-1-ol group. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol typically involves the reaction of dec-1-ene with an imidazole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the dec-1-en-1-yl group to the imidazole ring. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol is unique due to its specific combination of the dec-1-en-1-yl group and the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

138113-85-6

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

2-(2-dec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-15-16-11-12-17(15)13-14-18/h9-10,18H,2-8,11-14H2,1H3

InChI Key

NLIYXKHPKWEGGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC1=NCCN1CCO

Origin of Product

United States

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